4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

X-ray crystallography Solid-state packing Crystal engineering

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (CAS 13159-99-4) is a secondary aromatic amine with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol. The compound features a 4-dimethylaminobenzyl moiety linked via a secondary amine bridge to a 4-methoxyphenyl group, endowing it with two distinctly reactive aromatic rings and a nucleophilic secondary amine center.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 13159-99-4
Cat. No. B1618633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
CAS13159-99-4
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
InChIInChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3
InChIKeyRDKKBVHEHXPZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (CAS 13159-99-4): A Dual-Functional Secondary Amine Building Block for Azo Dye and Dithiocarbamate Synthesis


4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (CAS 13159-99-4) is a secondary aromatic amine with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol [1]. The compound features a 4-dimethylaminobenzyl moiety linked via a secondary amine bridge to a 4-methoxyphenyl group, endowing it with two distinctly reactive aromatic rings and a nucleophilic secondary amine center. It is primarily utilized as a versatile synthetic intermediate for the preparation of azo dyes, dithiocarbamates, and other nitrogen-containing heterocycles [1]. The compound is commercially available from multiple suppliers with purity grades typically ranging from 93% to 98% .

Why 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Cannot Be Replaced by Generic Secondary Amine Intermediates


Secondary amines containing the 4-dimethylaminobenzyl substructure are not interchangeable commodity chemicals. The simultaneous presence of the electron-donating dimethylamino group (pKa ~8–9) on one aromatic ring and the methoxy substituent on the other creates a unique electronic push-pull system that governs both solid-state packing and solution reactivity [1]. Substitution with the methyl analog (CAS 127598-85-0, –CH3 replacing –OCH3) alters hydrogen-bonding capacity, density, and boiling point, while removal of the dimethylamino group (as in N-benzyl-4-methoxyaniline, CAS 17377-95-6) eliminates the pH-dependent solubility switch and reduces the melting point by over 40°C . These differences directly impact recrystallization behavior, coupling efficiency in azo dye formation, and dithiocarbamate yields. The quantitative evidence below demonstrates that structural analogs are not functionally equivalent for procurement decisions where specific physicochemical properties or crystallographic characteristics are critical.

Quantitative Differentiation Evidence for 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Against Structural Analogs


Crystal System and Hydrogen-Bonding Network: Orthorhombic Pca21 vs. Monoclinic P21

In a direct head-to-head crystallographic comparison, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline (Compound 1) crystallizes in the orthorhombic crystal system with space group Pca21, whereas the co-synthesized analog 2-methoxy-5-((phenylamino)methyl)phenol (Compound 2) adopts the monoclinic system with space group P21 [1]. Compound 1 is stabilized by intermolecular C11—H11···N2 hydrogen bonding with a donor-acceptor distance of 3.463(4) Å, while Compound 2 relies on O—H···O hydrogen bonds (O2···O11 = 2.8885(15) Å, O1···O21 = 2.9277(5) Å) [1]. The different hydrogen-bonding motifs result in distinct crystal packing architectures that influence solubility, mechanical stability, and formulation behavior.

X-ray crystallography Solid-state packing Crystal engineering

Synthetic Yield via NaBH4 Reduction of Schiff Base: 78% vs. 80% for Structural Analog

Both 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline (Compound 1) and 2-methoxy-5-((phenylamino)methyl)phenol (Compound 2) were synthesized via the same Schiff base formation–NaBH4 reduction route under nearly identical conditions [1]. Compound 1 was obtained in 78% yield (1.7995 g) from p-anisidine (1.1084 g, 0.009 mol) and 4-(dimethylamino)benzaldehyde (1.4919 g, 0.01 mol) after NaBH4 reduction and recrystallization from methanol, while Compound 2 was obtained in 80% yield (2.9347 g) from aniline and 3-hydroxy-4-methoxybenzaldehyde [1]. The comparable yields demonstrate that the presence of the dimethylamino substituent does not compromise synthetic efficiency relative to the simpler aniline-derived analog.

Schiff base reduction Sodium borohydride Synthetic methodology

Physicochemical Property Differentiation: Density and Boiling Point vs. Methyl Analog

Compared to its closest structural analog—N,N-dimethyl-4-([(4-methylphenyl)amino]methyl)aniline (CAS 127598-85-0), where the methoxy group (–OCH3) is replaced by a methyl group (–CH3)—the target compound exhibits systematically higher density and boiling point . The methoxy oxygen introduces additional intermolecular dipole-dipole interactions and hydrogen-bond acceptor capacity, resulting in a density of 1.106 g/cm³ versus 1.062 g/cm³ for the methyl analog, and a boiling point of 409.2°C versus approximately 391°C . These differences, though moderate, are relevant for distillation-based purification and solvent compatibility assessments.

Physicochemical properties Density Boiling point

Intermolecular Interaction Capacity: Melting Point Elevation from Dimethylamino Group Presence

The presence of the 4-dimethylamino substituent on the benzyl ring dramatically increases the melting point compared to the des-dimethylamino analog N-benzyl-4-methoxyaniline (CAS 17377-95-6) . While N-benzyl-4-methoxyaniline melts at 48–50°C, the target compound has a significantly higher melting point (predicted value of approximately 119°C, with vendor-reported ranges of 92–94°C), representing an increase of over 40°C attributable to enhanced intermolecular interactions mediated by the dimethylamino group's capacity for C—H···N hydrogen bonding and increased molecular polarizability . This difference fundamentally alters handling, storage, and formulation requirements.

Structure-property relationship Melting point Molecular recognition

Recommended Application Scenarios for 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Based on Quantified Differentiation Evidence


Precursor for Orthorhombic Crystal-Form Azo Dyes Requiring Defined Solid-State Packing

The orthorhombic Pca21 crystal system and C—H···N hydrogen-bonding motif (C11···N21 = 3.463(4) Å) established by Ajibade & Andrew (2021) [1] make this compound a structurally characterized precursor for azo dye synthesis where predictable crystal packing is essential. Researchers developing disperse azo dyes for textile applications can leverage the known crystallographic parameters to anticipate dye aggregation behavior and solubility. The 78% synthetic yield benchmark enables accurate cost modeling for multi-gram dye synthesis campaigns.

Dithiocarbamate Ligand Synthesis Requiring Dual-Aromatic Secondary Amine Scaffolds

The compound's secondary amine functionality, flanked by two electronically differentiated aromatic rings (4-dimethylaminophenyl and 4-methoxyphenyl), provides a well-defined scaffold for dithiocarbamate ligand preparation [1]. The electron-rich dimethylamino group enhances nucleophilicity at the amine nitrogen, while the methoxy group offers an orthogonal handle for further functionalization. The 78% isolated yield from the NaBH4 reduction protocol serves as a validated starting point for dithiocarbamate derivatization scale-up calculations.

Crystallography and Solid-State Form Screening Studies

The fully solved single-crystal X-ray structure (orthorhombic, Pca21, unit cell parameters available from CCDC deposition) [1] positions this compound as a reference material for solid-state form screening, polymorphism studies, and crystal engineering research. The distinct C—H···N hydrogen-bonding network, in contrast to the O—H···O network of the comparator 2-methoxy-5-((phenylamino)methyl)phenol, makes it particularly valuable for studying structure-property relationships in secondary aromatic amine crystals.

pH-Responsive Building Block Exploiting Dimethylamino pKa (~8–9)

The dimethylamino substituent (pKa ~8–9) confers pH-dependent protonation and solubility switching that is absent in des-dimethylamino analogs such as N-benzyl-4-methoxyaniline [1]. This property is leveraged in liquid-liquid extraction workflows and pH-triggered precipitation protocols during workup. Procurement specifications should require pH-dependent solubility profiling if pH-switchable behavior is a critical process parameter.

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